molecular formula C17H17BrN2O3S B2743245 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide CAS No. 946343-70-0

3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide

Cat. No.: B2743245
CAS No.: 946343-70-0
M. Wt: 409.3
InChI Key: LUARYSDDUVAPHG-UHFFFAOYSA-N
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Description

3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a 1,1-dioxidoisothiazolidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide typically involves multiple steps:

    Formation of the 1,1-dioxidoisothiazolidin-2-yl group: This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent.

    Amide Formation: The final step involves coupling the brominated intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxidoisothiazolidin-2-yl group.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the benzamide.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include dehalogenated compounds or reduced amides.

    Substitution: Products will vary depending on the nucleophile used, resulting in substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)benzamide depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes

Properties

IUPAC Name

3-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-12-6-7-15(20-8-3-9-24(20,22)23)11-16(12)19-17(21)13-4-2-5-14(18)10-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUARYSDDUVAPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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